CID 6383610

Description

CID 6383610 (PubChem Compound Identifier) is a chemical compound registered in the PubChem database. However, none of the provided evidence sources explicitly describe its structure, properties, or applications, limiting a direct analysis. This absence highlights a critical gap in the available literature. For context, CID-based identifiers are widely used to catalog compounds in databases like PubChem, where molecular descriptors, spectral data, and bioactivity profiles are typically documented .

Properties

Molecular Formula |

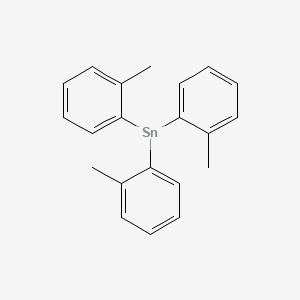

C21H21Sn |

|---|---|

Molecular Weight |

392.1 g/mol |

InChI |

InChI=1S/3C7H7.Sn/c3*1-7-5-3-2-4-6-7;/h3*2-5H,1H3; |

InChI Key |

JMJXPASKXSJSNA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1[Sn](C2=CC=CC=C2C)C3=CC=CC=C3C |

Origin of Product |

United States |

Preparation Methods

Boron trifluoride etherate is typically prepared by reacting boron trifluoride gas with diethyl ether. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The industrial production of boron trifluoride etherate involves the use of automated systems to handle the highly reactive boron trifluoride gas safely .

Chemical Reactions Analysis

Boron trifluoride etherate undergoes several types of chemical reactions, primarily due to its role as a Lewis acid. Some of the common reactions include:

Substitution Reactions: It can react with various nucleophiles, leading to the formation of different adducts.

Complex Formation: It forms complexes with weak Lewis bases, which can then undergo further reactions with nucleophiles.

Common reagents used in these reactions include diethyl ether and various nucleophiles. The major products formed depend on the specific nucleophile and reaction conditions used.

Scientific Research Applications

Boron trifluoride etherate has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring a strong Lewis acid.

Biology: It is used in the preparation of certain biological compounds and in the study of enzyme mechanisms.

Medicine: It is used in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of boron trifluoride etherate involves its ability to act as a Lewis acid. It can accept electron pairs from Lewis bases, forming stable complexes. These complexes can then participate in various chemical reactions, facilitating the formation of desired products .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for CID 6383610 is unavailable, a methodological framework for comparing structurally or functionally related compounds can be inferred from the evidence. Below is a generalized approach, supplemented with examples of analogous compound comparisons from the provided sources:

Structural and Functional Analogues

describes oscillatoxin derivatives (e.g., oscillatoxin D, CID: 101283546; 30-methyl-oscillatoxin D, CID: 185389) (Figure 1). These compounds share a core scaffold but differ in substituents, influencing their bioactivity and physicochemical properties. Key comparison metrics include:

- Molecular weight : Differences in methylation or hydroxylation alter molecular mass and solubility.

- Bioactivity : Methylation at specific positions (e.g., 30-methyl-oscillatoxin D) may enhance stability or toxicity compared to parent compounds .

Tabulated Comparison of Select Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.